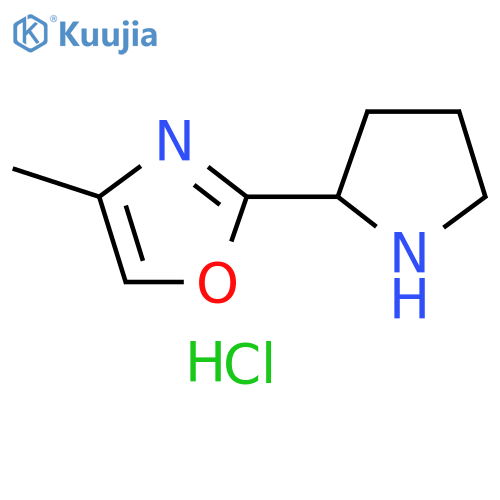Cas no 2229325-84-0 (4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride)

2229325-84-0 structure
商品名:4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride
-
- インチ: 1S/C8H12N2O.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H
- InChIKey: OXNOCQMAGMGKFX-UHFFFAOYSA-N
- ほほえんだ: CC1=COC(C2NCCC2)=N1.Cl
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM413539-1g |
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride |
2229325-84-0 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-1722122-0.25g |
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride |
2229325-84-0 | 95% | 0.25g |
$466.0 | 2023-09-20 | |
| Enamine | EN300-1722122-2.5g |
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride |
2229325-84-0 | 95% | 2.5g |
$1848.0 | 2023-09-20 | |
| Enamine | EN300-1722122-1g |
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride |
2229325-84-0 | 95% | 1g |
$943.0 | 2023-09-20 | |
| Aaron | AR01FL1A-250mg |
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride |
2229325-84-0 | 95% | 250mg |
$666.00 | 2025-02-11 | |
| Aaron | AR01FL1A-5g |
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride |
2229325-84-0 | 95% | 5g |
$3782.00 | 2023-12-14 | |
| A2B Chem LLC | AY05618-1g |
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride |
2229325-84-0 | 95% | 1g |
$1028.00 | 2024-04-20 | |
| Aaron | AR01FL1A-10g |
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride |
2229325-84-0 | 95% | 10g |
$5597.00 | 2023-12-14 | |
| A2B Chem LLC | AY05618-2.5g |
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride |
2229325-84-0 | 95% | 2.5g |
$1981.00 | 2024-04-20 | |
| A2B Chem LLC | AY05618-50mg |
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride |
2229325-84-0 | 95% | 50mg |
$265.00 | 2024-04-20 |
4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
2229325-84-0 (4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride) 関連製品
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
